4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKNXCWZXDPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Quinazoline Ring Formation: The triazole intermediate is then reacted with anthranilic acid derivatives to form the quinazoline ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Propyl and Sulfanyl Groups: The final step involves the introduction of the propyl and sulfanyl groups. This can be done through alkylation and thiolation reactions using appropriate alkyl halides and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to modify the quinazoline ring or the triazole ring using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazoline or triazole derivatives.
Substitution Products: Alkyl or aryl substituted derivatives.
Scientific Research Applications
4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Variations
Pharmacological Insights
- H1-Antihistaminic Activity: 4-Phenyl and 4-Alkyl/Aryl Derivatives: Alagarsamy et al. demonstrated that 4-phenyl-substituted analogs (e.g., 1-methyl-4-phenyl derivatives) exhibit potent H1-antihistaminic activity, with >70% protection against histamine-induced bronchospasm in guinea pigs . The 4-(3-ethylphenyl)-1-methyl analog (74.6% efficacy) outperformed chlorpheniramine maleate (71%) and showed reduced sedation, highlighting the therapeutic advantage of alkyl-aryl hybrid substituents .
- Kinase Inhibition: Triazoloquinazolinones with bulky 4-substituents (e.g., 2-chlorobenzyl or nitrobenzyl groups) have been designed as inhibitors of kinesin Eg5, a mitotic kinase . The propyl group in the target compound, being less sterically hindered, may offer a balance between solubility and target engagement.
PDE Inhibition :
Chemical Reactivity and Regioselectivity
Synthesis and Reactivity :
- highlights that substituents at position 4 (e.g., methyl vs. propyl) influence regioselectivity in electrophilic reactions. For example, 4-methyl analogs undergo S-alkylation with alkyl halides, while acyl halides lead to N2-acylation . The propyl group’s larger size may sterically hinder certain reaction pathways, altering synthetic routes compared to smaller alkyl groups.
DFT Studies :
- Computational studies on 4-methyl analogs suggest that thermodynamic control favors N-acylation over S-acylation . The propyl substituent’s electronic effects (electron-donating alkyl chain) could further stabilize transition states, though experimental validation is needed.
Biological Activity
4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS Number: 741731-79-3) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of triazoloquinazolinones, which are known for a variety of biological effects including antihistaminic and antimicrobial properties.
- Molecular Formula : C12H12N4OS
- Molecular Weight : 260.32 g/mol
- Purity : Typically >95%
Antihistaminic Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. A study evaluated the in-vivo effects of several compounds in this class on guinea pigs subjected to histamine-induced bronchospasm. The results demonstrated that compounds related to this compound provided substantial protection against bronchospasm, with some derivatives showing efficacy comparable to standard antihistamines like chlorpheniramine maleate .
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of this compound. In a recent study focusing on various synthesized triazoloquinazolinones, including 4-propyl-1-sulfanyl derivatives, moderate antibacterial and antifungal activities were observed against several strains. The effectiveness varied based on structural modifications and specific microbial targets .
Case Study 1: Antihistaminic Efficacy
In a controlled experiment involving conscious guinea pigs:
- Test Compound : this compound
- Standard Comparison : Chlorpheniramine maleate
The compound demonstrated an average protection rate of approximately 70% against induced bronchospasm. This was significant when compared to the control group receiving no treatment .
Case Study 2: Antimicrobial Evaluation
A series of derivatives were synthesized and tested for their antimicrobial efficacy:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 12 |
| 3 | Candida albicans | 14 |
The results indicated that while the activity was moderate, certain structural modifications enhanced efficacy against specific strains .
Q & A
Basic: What are the optimal synthetic routes for 4-propyl-1-sulfanyl-triazoloquinazolinone derivatives?
Answer:
The compound can be synthesized via cyclization of 3-(substituted-phenyl)-2-hydrazino-3H-quinazolin-4-one intermediates with one-carbon donors (e.g., acyl halides or alkyl halides). For example, cyclization with chloroacetyl chloride in dioxane under reflux conditions (24–39 hours) yields triazoloquinazolinones. Reaction optimization includes anhydrous potassium carbonate as a base and recrystallization from ethanol/benzene mixtures for purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C-NMR : To confirm regioselectivity (e.g., S- vs. N-substitution) and aromatic proton environments.
- FTIR : To identify thioamide (C=S, ~1200 cm⁻¹) and lactam (C=O, ~1700 cm⁻¹) functional groups.
- Mass spectrometry (EI/ESI) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
Basic: How should researchers handle this compound safely in laboratory settings?
Answer:
- Storage : Keep in airtight containers at ≤25°C, away from heat and light. Use ventilated storage areas (P403) .
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (H335) and skin contact (H315) .
Advanced: How does regioselectivity in electrophilic reactions impact derivative synthesis?
Answer:
Regioselectivity is governed by kinetic vs. thermodynamic control. For example, alkyl halides favor S-substitution due to sulfur’s nucleophilicity, while acyl halides initially form S-acyl intermediates that isomerize to N-acyl derivatives. DFT studies (B3LYP/6-31G*) support these pathways by calculating transition-state energies .
Advanced: What computational methods validate the electronic structure of this compound?
Answer:
- Density Functional Theory (DFT) : Used to model electron density, HOMO-LUMO gaps, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts molecular stability and reactivity .
- Crystal structure analysis : X-ray diffraction data (e.g., CCDC entries) validate bond lengths and planarity of the fused triazoloquinazoline ring .
Advanced: How is in vivo H1-antihistaminic activity evaluated for this compound?
Answer:
- Guinea pig bronchospasm model : Conscious animals are exposed to histamine aerosols. Protection efficacy (%) is measured against bronchoconstriction, with chlorpheniramine maleate as a reference.
- Sedation assessment : Rotarod tests compare motor coordination loss between test compounds and controls .
Advanced: How to resolve contradictions in pharmacological data across analogs?
Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., propyl vs. methyl groups) on bioactivity.
- Dose-response curves : Identify non-linear effects or toxicity thresholds.
- Meta-analysis : Cross-reference with analogs like 4-(3-ethylphenyl)-1-methyl derivatives to isolate substituent contributions .
Advanced: What crystallization conditions yield high-quality single crystals for XRD?
Answer:
- Solvent system : Ethanol/water (7:3) at 4°C for slow evaporation.
- Additives : Trace acetic acid enhances crystal lattice stability.
- Validation : Check for monoclinic P2₁/c symmetry and R-factor < 0.05 .
Advanced: How does the propyl-sulfanyl group influence reactivity compared to cycloheptyl or aryl analogs?
Answer:
- Steric effects : The propyl group reduces steric hindrance compared to bulkier cycloheptyl, favoring nucleophilic substitution.
- Electron donation : Sulfanyl’s electron-withdrawing effect lowers HOMO energy, reducing electrophilic attack susceptibility vs. amino-substituted analogs .
Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?
Answer:
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
- Exothermic reactions : Use jacketed reactors to control temperature during cyclization.
- Yield optimization : Increase stoichiometric excess of one-carbon donors (1.5–2.0 eq.) and prolong reaction times (48–72 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
